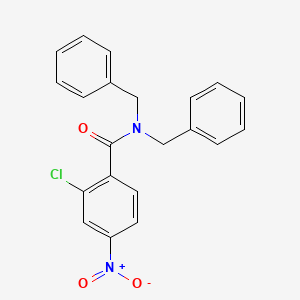
N,N-dibenzyl-2-chloro-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-2-chloro-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is also known as DBN and is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-2-chloro-4-nitrobenzamide is not fully understood. However, it has been proposed that DBN may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. DBN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, DBN has been found to exhibit anti-inflammatory and antioxidant properties. It has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dibenzyl-2-chloro-4-nitrobenzamide in lab experiments is its ability to exhibit antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer agents. However, DBN is relatively insoluble in water, which can limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of DBN and its potential side effects.
Direcciones Futuras
There are several future directions for research on N,N-dibenzyl-2-chloro-4-nitrobenzamide. One potential direction is to investigate the use of DBN as a potential anticancer agent in vivo. This would involve testing the compound in animal models to determine its efficacy and potential side effects. Another direction is to explore the use of DBN in the development of new antimicrobial agents. Finally, further studies are needed to fully understand the mechanism of action of DBN and its potential applications in other fields such as material science and organic synthesis.
Métodos De Síntesis
The synthesis of N,N-dibenzyl-2-chloro-4-nitrobenzamide can be achieved by the reaction of 2-chloro-4-nitrobenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via an amide bond formation mechanism, resulting in the formation of DBN as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-2-chloro-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBN has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N,N-dibenzyl-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-20-13-18(24(26)27)11-12-19(20)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCROLLMSSDXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)


![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)

![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
amino]propanenitrile](/img/structure/B5365957.png)
![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)

![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)